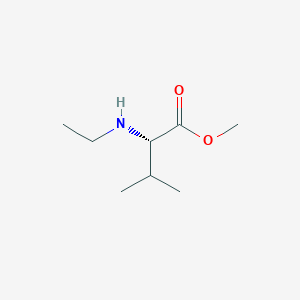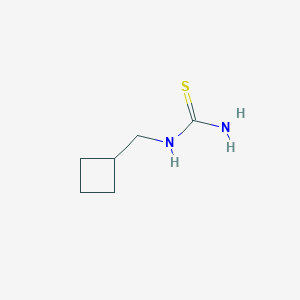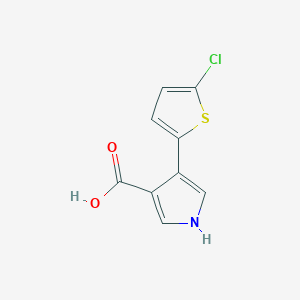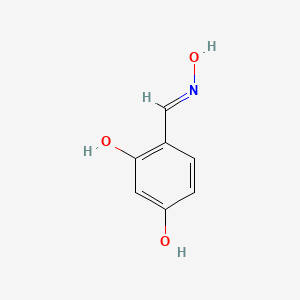
2,4-Dihydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of 2,4-dihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxybenzaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo condensation reactions with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent . This interaction highlights its potential as a building block for bioactive compounds, specialty chemicals, and dyes. Additionally, this compound can act as a redox-active compound, disrupting cellular antioxidation systems and inhibiting microbial growth .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption can lead to destabilization of cellular redox homeostasis, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antifungal activity further underscores its impact on cellular processes, making it a potential chemosensitizing agent in combination with conventional drugs or fungicides .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms oximes through a reaction with hydroxylamine, where the nitrogen acts as a nucleophile, leading to the formation of a stable oxime product . This reaction is essentially irreversible as the adduct dehydrates, highlighting the compound’s ability to form stable complexes with biomolecules. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the formation of oximes is an irreversible process, suggesting that this compound remains stable over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and disruption of cellular antioxidation systems . At higher doses, it may lead to toxic or adverse effects. It is essential to determine the threshold effects and establish safe dosage ranges to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes regioselective mono-benzylation reactions under mild basic conditions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2,4-Dihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dihydroxybenzaldehyde Oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Condensation Reactions: It can react with hydrazides to form hydrazones.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Condensation: Methanol or ethanol as solvents, with hydrazides such as isonicotinic acid hydrazide.
Reduction: Reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed
Hydrazones: Formed from condensation reactions.
Amines: Formed from reduction of the oxime group.
Nitroso Compounds: Formed from oxidation of the oxime group.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant, antibacterial, and antifungal properties.
Medicine: Studied for its enzyme inhibition and DNA interaction potential.
Industry: Utilized in the production of fluorescent reagents and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and DNA. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding with DNA, affecting its structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybenzaldehyde Oxime
- 3,4-Dihydroxybenzaldehyde Oxime
- 2,4-Dihydroxybenzaldehyde
Uniqueness
2,4-Dihydroxybenzaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two hydroxyl groups at the 2 and 4 positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
5399-68-8 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |
InChI Key |
YIAZXUFZAYNWTP-YWEYNIOJSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N\O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Key on ui other cas no. |
5399-68-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer as a ligand in the research?
A1: The research highlights the ability of this compound-formaldehyde polymer (2,4-DBO-F) to act as a polymeric ligand, forming complexes with various metal ions. [] This is significant because polymeric ligands can lead to the creation of materials with unique properties, potentially impacting fields like catalysis, material science, and coordination chemistry. The study specifically investigated its interaction with Cu(II), Ni(II), Co(II), Zn(II), oxovanadium(IV), and dioxouranium(VI) ions. [] Further research could explore the properties and potential applications of these metal-ligand complexes.
Q2: What spectroscopic techniques were used to characterize the this compound-formaldehyde polymer metal complexes and what information did they provide?
A2: The research utilized Infrared (IR) spectroscopy to analyze the structure of the synthesized polychelates. [] Shifts in the IR spectra compared to the free ligand provided information about the coordination sites of the metal ions with the 2,4-DBO-F polymer. Additionally, reflectance spectral data, alongside magnetic moment measurements, offered insights into the geometry and electronic structure of the metal complexes. [] These characterization techniques are crucial for understanding the nature of the metal-ligand bonding and the properties of the resulting complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)
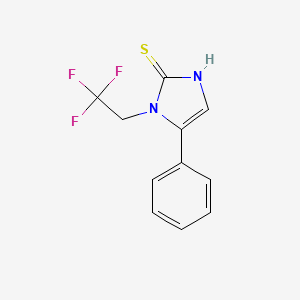
![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
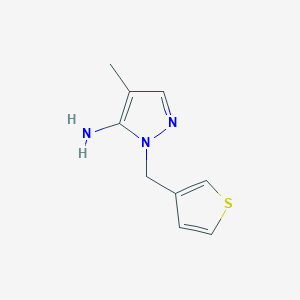
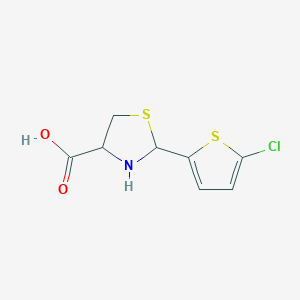
![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
